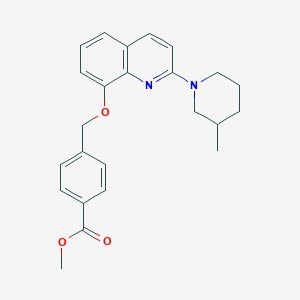

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-17-5-4-14-26(15-17)22-13-12-19-6-3-7-21(23(19)25-22)29-16-18-8-10-20(11-9-18)24(27)28-2/h3,6-13,17H,4-5,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKZJMJLFBNXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the piperidine derivative.

Ether linkage formation: The quinoline-piperidine intermediate is then reacted with a benzoate ester under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate with structurally related compounds from the evidence, focusing on substituents, synthetic routes, and functional group variations.

Table 1: Structural and Functional Group Comparisons

Key Observations :

Structural Variations: Unlike C1–C7 (), which feature quinoline-4-carbonyl-piperazine linkages to the benzoate core, the target compound employs an oxygen-methyl bridge at the quinoline-8-position. This difference may alter conformational flexibility and intermolecular interactions . The 3-methylpiperidine substituent in the target compound contrasts with the aryl groups (e.g., phenyl, fluorophenyl) in C1–C5. Piperidine introduces a saturated nitrogen-containing ring, which could enhance solubility compared to aromatic substituents .

Functional Group Impact: Ester vs. Amide Linkages: The target compound’s ester linkage (vs. amide in C1–C7) may confer different metabolic stability and hydrolysis rates in biological systems. Halogen vs. The target’s 3-methylpiperidine may instead prioritize steric effects .

Synthetic Routes: Compounds in are synthesized via crystallization in ethyl acetate, yielding yellow/white solids with confirmed purity via NMR and HRMS . highlights fluorosulfate intermediates and Catellani reactions for benzoate derivatives, suggesting alternative pathways for functionalizing the benzoate core .

Potential Applications: C1–C7 analogs are likely designed for pharmaceutical applications (e.g., kinase inhibitors), whereas pyriminobac-methyl () is a herbicide. The target compound’s piperidine-quinoline hybrid structure may position it for neurological or antimicrobial research .

Notes

- Limitations: Direct biological data for this compound are absent in the provided evidence. Comparisons are inferred from structural analogs.

- Research Gaps : Further studies on its synthesis optimization, pharmacokinetics, and target selectivity are necessary to validate its utility.

- Contradictions: focuses on pesticidal benzoates, which lack quinoline-piperidine motifs, highlighting the structural diversity within this chemical class .

Biological Activity

Methyl 4-(((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate, a compound featuring a quinoline moiety and a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a benzoate ester linked to a quinoline derivative, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Research indicates that compounds with similar structures often interact with various biological targets:

- Anticancer Activity : The presence of the piperidine ring is significant in enhancing cytotoxicity against cancer cell lines. Studies have shown that derivatives can induce apoptosis in tumor cells by activating specific pathways related to cancer progression .

- Inhibition of Enzymes : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s .

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; potential for use in cancer therapy. |

| Enzyme Inhibition | Inhibits AChE and BuChE, potentially improving cognitive function in Alzheimer’s disease. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of similar piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that these compounds showed significant apoptosis induction compared to standard treatments like bleomycin .

- Neuroprotective Effects : Research involving piperidine derivatives demonstrated their ability to inhibit cholinesterase enzymes effectively. This inhibition was linked to improved cognitive outcomes in models of Alzheimer’s disease, suggesting potential therapeutic applications .

- Antimicrobial Properties : The compound was tested against various microbial strains, showing promising results in inhibiting bacterial growth, which highlights its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives, emphasizing their role in cancer therapy and neuroprotection:

- Synthesis Techniques : Modern synthetic methods have led to the development of more potent analogs with enhanced biological activity through structural modifications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications to the piperidine and quinoline structures can significantly affect biological activity, enhancing efficacy against targeted diseases .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Solvent | Temperature | Catalyst/Base | Yield Range |

|---|---|---|---|---|

| Quinoline-piperidine | DMF | 70°C | K₂CO₃ | 65–75% |

| Esterification | Acetonitrile | 60°C | – | 70–85% |

Basic: Which analytical techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the quinoline C8-O-CH₂ linkage (δ 4.8–5.2 ppm for CH₂) and piperidine N-CH₃ (δ 2.3–2.5 ppm) .

- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calc. 433.1894, observed 433.1898) .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

Contradictions often arise from:

- Assay conditions : Varying pH, serum proteins, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using reference compounds (e.g., doxorubicin for antiproliferative assays) .

- Solubility limitations : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Orthogonal assays : Cross-validate with fluorescence-based ATP quantification (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .

Advanced: What methodologies identify molecular targets in antiproliferative pathways?

Answer:

- Surface Plasmon Resonance (SPR) : Screen against kinase libraries (e.g., EGFR, PI3K) to detect binding affinity (KD < 1 µM suggests relevance) .

- CRISPR-Cas9 knockouts : Target genes (e.g., Bcl-2, caspase-3) in isogenic cell lines to assess dependency .

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., MAPK/ERK) .

Advanced: How to design SAR studies for bioactivity optimization?

Answer:

- Piperidine modifications : Replace 3-methyl with bulkier groups (e.g., cyclopentyl) to enhance hydrophobic interactions. Test analogs via molecular docking (AutoDock Vina) .

- Quinoline substitutions : Introduce electron-withdrawing groups (e.g., -CF₃ at C2) to improve membrane permeability (logP < 3.5 predicted via SwissADME) .

- Ester hydrolysis : Synthesize the carboxylic acid derivative to assess prodrug potential .

Q. Table 2: SAR Trends in Analogous Compounds

| Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| 3-Methylpiperidine | 1.2 µM | 12.5 |

| 3-Cyclopentylpiperidine | 0.8 µM | 8.9 |

| C2-CF₃ quinoline | 0.5 µM | 6.3 |

Basic: What purification parameters ensure pharmaceutical-grade quality?

Answer:

- Chromatography : Use prep-HPLC with a C18 column (10 µm, 20 x 250 mm) and isocratic elution (60% acetonitrile) .

- Residual solvents : Limit DMF to <880 ppm via GC-MS per ICH Q3C guidelines .

- Crystallization : Optimize solvent polarity (ethanol/water 7:3) to achieve >99% purity (HPLC) .

Advanced: How to address metabolic instability in preclinical models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.